[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol
Description
[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol is a heterocyclic compound featuring an isoxazole ring substituted with a 4-methylphenyl group at the 5-position and a methylthiol (-CH₂SH) moiety at the 3-position. The isoxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which imparts unique electronic and steric properties.
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanethiol |
InChI |
InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)11-6-10(7-14)12-13-11/h2-6,14H,7H2,1H3 |
InChI Key |
WAGSLJYDJSMXNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The methanethiol group can be introduced through a nucleophilic substitution reaction using a suitable thiolating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanethiol group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures. Its unique functional groups make it a versatile intermediate in various chemical reactions.
Biology: In biological research, [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine: The compound’s potential medicinal properties are explored in drug discovery programs. Its structural features may impart activity against specific biological targets, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and functional groups make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol depends on its interaction with specific molecular targets. The methanethiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring may interact with biological receptors or enzymes, modulating their function. The exact pathways and targets involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanamine
- Structure : Replaces the thiol (-SH) group with an amine (-NH₂) at the 3-position.
- Key Differences: Hydrogen Bonding: The amine group participates in stronger hydrogen-bonding interactions compared to the thiol, influencing crystallinity and solubility . Reactivity: The amine is more nucleophilic than the thiol under basic conditions, enabling distinct reaction pathways (e.g., amide bond formation vs. thioether linkages). Molecular Weight: The methanamine derivative (C₁₁H₁₂N₂O) has a lower molecular weight (188.23 g/mol) compared to the methanethiol compound (C₁₁H₁₁NOS, 205.28 g/mol) due to the absence of sulfur .
3-(Substituted Methylthio)-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazoles
- Structure : Features a triazole ring instead of isoxazole, with a methylthio group at the 3-position and bulkier aromatic substituents.
- Key Differences: Aromaticity and Stability: The triazole ring (two nitrogen atoms) exhibits different electronic properties compared to isoxazole, affecting resonance stabilization and acid-base behavior.
Physicochemical Properties
Crystallographic and Supramolecular Behavior
- Hydrogen Bonding : The thiol group in this compound can form weaker S–H···N/O interactions compared to N–H···O/N bonds in the methanamine analogue, impacting crystal packing and stability .
- Software Utilization : Structural analyses of these compounds likely employ SHELX (for refinement) and ORTEP-3 (for graphical representation), as evidenced by their widespread use in small-molecule crystallography .
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